Otophylloside O

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

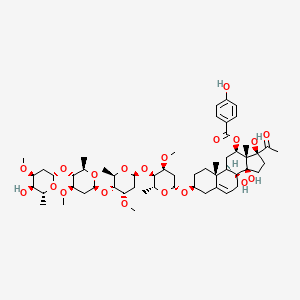

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H84O20/c1-28-47(59)37(64-8)23-44(68-28)74-49-30(3)70-46(25-39(49)66-10)76-50-31(4)71-45(26-40(50)67-11)75-48-29(2)69-43(24-38(48)65-9)72-36-17-18-52(6)34(22-36)16-19-55(62)41(52)27-42(73-51(60)33-12-14-35(58)15-13-33)53(7)54(61,32(5)57)20-21-56(53,55)63/h12-16,28-31,36-50,58-59,61-63H,17-27H2,1-11H3/t28-,29-,30-,31-,36+,37+,38+,39-,40+,41-,42-,43+,44+,45+,46+,47-,48-,49-,50-,52+,53-,54-,55+,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWUVAUZONGLJI-LNQJHQNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C9=CC=C(C=C9)O)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@H]5CC[C@@]6([C@H]7C[C@H]([C@@]8([C@@](CC[C@@]8([C@@]7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C9=CC=C(C=C9)O)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H84O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Otophylloside O: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otophylloside O is a complex C-21 steroidal glycoside isolated from the roots of the traditional medicinal plant Cynanchum otophyllum. While research has identified a diverse array of pregnane glycosides from this plant with significant biological activities, including neuroprotective, cytotoxic, and antidepressant effects, specific experimental data on this compound remains notably scarce in current scientific literature. This technical guide provides a comprehensive overview of this compound's known chemical properties and contextualizes its potential biological significance by summarizing the activities of structurally related compounds from the same source. Detailed experimental protocols for the isolation and analysis of similar pregnane glycosides are presented to serve as a methodological reference. This document aims to be a foundational resource for researchers initiating studies on this compound and other related C-21 steroidal glycosides.

Introduction to this compound

This compound is a naturally occurring pregnane glycoside first isolated from the roots of Cynanchum otophyllum[1]. This plant has a rich history in traditional medicine, where it is used to treat conditions like epilepsy and inflammatory diseases. The primary bioactive constituents of Cynanchum otophyllum are a class of compounds known as C-21 steroidal glycosides, to which this compound belongs[1]. These compounds are characterized by a steroid aglycone core with a sugar moiety attached. While numerous other otophyllosides (such as A, B, and N) have been investigated for their pharmacological properties, this compound itself is yet to be the subject of extensive biological evaluation.

Chemical Properties of this compound

The structural elucidation of this compound has been achieved through spectroscopic analysis. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₆H₈₄O₂₀ | --INVALID-LINK-- |

| Molecular Weight | 1077.27 g/mol | --INVALID-LINK-- |

| CAS Number | 1326583-08-7 | --INVALID-LINK-- |

| Class | C-21 Steroidal Glycoside | --INVALID-LINK-- |

| Natural Source | Roots of Cynanchum otophyllum | --INVALID-LINK-- |

Biological Activities of Related Pregnane Glycosides from Cynanchum otophyllum

Due to the absence of specific biological activity data for this compound, this section summarizes the reported activities of other pregnane glycosides isolated from Cynanchum otophyllum. These findings provide a valuable framework for predicting the potential therapeutic applications of this compound and for designing future experimental investigations.

Neuroprotective and Antiepileptic Activity

Several studies have highlighted the neuroprotective effects of pregnane glycosides from Cynanchum otophyllum.

| Compound | Biological Activity | Quantitative Data | Cell/Animal Model | Reference |

| Otophylloside A & B | Antiepileptic | ED₅₀ = 10.20 mg/kg | Rats (audiogenic seizures) | --INVALID-LINK-- |

| Otophylloside N | Neuroprotective against PTZ-induced neuronal injury; attenuates apoptosis. | Not specified | Primary cortical neurons, mice, zebrafish | --INVALID-LINK-- |

| Cynanotosides A, B, & H | Protective against homocysteic acid-induced cell death. | Active in a dose-dependent manner (1 to 30µM) | HT22 hippocampal neuronal cell line | --INVALID-LINK-- |

Cytotoxic Activity

A number of pregnane glycosides from this plant have demonstrated cytotoxic effects against various cancer cell lines.

| Compound(s) | Biological Activity | Quantitative Data (IC₅₀) | Cell Lines | Reference |

| Various Pregnane Glycosides (1-26, excluding 6 & 10) | Cytotoxicity | Varies by compound and cell line | HepG2, Hela, U251 | --INVALID-LINK-- |

Antidepressant Activity

An antidepressant active fraction of cultivated Cynanchum otophyllum has yielded several pregnane glycosides.

| Compound(s) | Biological Activity | Quantitative Data | Animal Model | Reference |

| Cynanotophyllosides A-D and others | Antidepressant-like effects | Not specified | Mice | --INVALID-LINK-- |

Experimental Protocols

The following are representative experimental protocols derived from studies on related otophyllosides. These can serve as a template for the investigation of this compound.

Isolation and Purification of Pregnane Glycosides

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered roots of Cynanchum otophyllum are typically extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The n-BuOH fraction, which is typically rich in glycosides, is retained for further separation.

-

Chromatography: The n-BuOH fraction is subjected to multiple rounds of column chromatography. This may include silica gel, octadecylsilylated (ODS) silica gel, and Sephadex LH-20 columns, with various solvent systems of increasing polarity.

-

Purification: Fractions containing compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HR-MS).

In Vitro Cytotoxicity Assay (MTT Assay)

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HepG2, Hela, U251) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC₅₀ value is then determined from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound is unknown, the activities of related compounds suggest potential pathways for investigation.

Caption: Hypothetical apoptosis induction pathway for this compound.

Based on the cytotoxic activity of other pregnane glycosides from Cynanchum otophyllum, a plausible mechanism of action for this compound could involve the induction of apoptosis. This could be initiated by the binding of this compound to a specific cellular receptor or target, leading to the modulation of intracellular signaling cascades. A key area for investigation would be the regulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis, and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death.

For potential neuroprotective effects, investigations could focus on pathways related to the reduction of oxidative stress, modulation of neurotransmitter receptors, and inhibition of inflammatory pathways within neuronal cells.

Future Directions

The field of natural product research would greatly benefit from a focused investigation into the biological activities of this compound. Key future research directions should include:

-

Systematic Biological Screening: Evaluating the cytotoxic, neuroprotective, anti-inflammatory, and antimicrobial activities of pure this compound.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts any identified biological effects.

-

In Vivo Efficacy: Assessing the therapeutic potential of this compound in relevant animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other related pregnane glycosides to understand the contribution of different structural features to their biological activity.

Conclusion

This compound represents an understudied component of the rich chemical diversity of Cynanchum otophyllum. While direct evidence of its biological activity is currently lacking, the significant pharmacological effects of its structural analogs suggest that this compound is a promising candidate for future drug discovery and development efforts. The information and protocols compiled in this guide provide a solid foundation for researchers to begin to unlock the therapeutic potential of this intriguing natural product.

References

Otophylloside O: A Technical Whitepaper on its Discovery, Origin, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otophylloside O, a C21 steroidal glycoside, represents a class of promising bioactive natural products isolated from the roots of Cynanchum otophyllum. This technical guide provides a comprehensive overview of its discovery, botanical origin, and putative biological activities based on existing research on related compounds. While specific quantitative data and detailed mechanistic studies on this compound are still emerging, this paper consolidates the available information on closely related C21 steroidal glycosides from the same plant source to offer insights into its potential therapeutic applications. This document outlines generalized experimental protocols for its isolation and biological evaluation and visualizes potential signaling pathways that may be modulated by this class of compounds.

Discovery and Origin

This compound is a naturally occurring C21 steroidal glycoside identified from the roots of the plant Cynanchum otophyllum[1]. This plant, belonging to the Asclepiadaceae family, has been a source of numerous bioactive steroidal compounds. The initial discovery and structural elucidation of this compound and its congeners have been primarily achieved through meticulous phytochemical investigations of extracts from the roots of this plant. These studies have revealed a rich diversity of C21 steroidal glycosides within Cynanchum otophyllum, many of which have demonstrated significant biological activities, including cytotoxic and neuroprotective effects.

Chemical Structure

While the precise structure of this compound is defined by its unique glycosidic linkages and stereochemistry, it shares the fundamental C21 steroidal aglycone core common to this class of compounds. The structural characterization of these complex natural products typically involves a combination of advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Potential Biological Activities and Quantitative Data

Direct quantitative data on the biological activity of this compound, such as IC50 or EC50 values, is not yet prominently available in the public domain. However, studies on other C21 steroidal glycosides isolated from Cynanchum otophyllum provide valuable insights into its potential cytotoxic properties against various cancer cell lines. The tables below summarize the reported cytotoxic activities of several related C21 steroidal glycosides from the same plant. It is important to note that these are for compounds structurally related to this compound and should be considered indicative of its potential activity.

Table 1: Cytotoxic Activities of C21 Steroidal Glycosides from Cynanchum otophyllum

| Compound | Cell Line | IC50 (µM) | Reference |

| Cynanotin E | HL-60 | 11.4 | [2] |

| Cynanotin G | HL-60 | 12.2 | [2] |

| Cynanotin H | HL-60 | 15.6 | [2] |

| Otophylloside B | HL-60 | 25.8 | [3] |

| Caudatin 3-O-β-D-cymaropyranosyl-(1 → 4)-β-D-cymaropyranoside | HCT-116 | Not specified, but showed selective cytotoxicity | [3] |

Table 2: Further Cytotoxic Activities of Compounds from Cynanchum Species

| Compound | Cell Line | IC50 (µM) | Reference |

| Cynanotins (unspecified) | MCF-7 | 16.1 - 25.6 | [2] |

| Cynanotins (unspecified) | SMMC-7721 | 11.4 - 36.7 | [2] |

| Cynanotins (unspecified) | A-549 | 11.4 - 36.7 | [2] |

| Cynanotins (unspecified) | SW480 | 12.2 - 30.8 | [2] |

Experimental Protocols

General Protocol for Isolation and Purification of C21 Steroidal Glycosides from Cynanchum otophyllum

The following is a generalized procedure based on methodologies reported for the isolation of C21 steroidal glycosides from Cynanchum otophyllum. Specific details for this compound may vary.

-

Extraction: The air-dried and powdered roots of Cynanchum otophyllum are typically extracted exhaustively with a solvent such as 95% ethanol or methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol, to separate compounds based on their polarity. The C21 steroidal glycosides are often enriched in the chloroform and n-butanol fractions.

-

Chromatographic Separation: The enriched fractions are subjected to a series of chromatographic techniques for further separation and purification. This multi-step process often includes:

-

Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol, to yield several sub-fractions.

-

Medium Pressure Liquid Chromatography (MPLC): Sub-fractions are further purified on octadecylsilyl (ODS) columns using a stepwise gradient of methanol in water.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure this compound is achieved using semi-preparative or preparative HPLC, often with a C18 column and a mobile phase consisting of a methanol-water or acetonitrile-water gradient.

-

-

Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and HR-ESI-MS.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol describes a general method for assessing the cytotoxic activity of a compound like this compound against cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve a range of final concentrations. The cells are treated with these different concentrations of the compound for a specified period, typically 48 or 72 hours. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like cisplatin) are also included.

-

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT-containing medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been elucidated, research on other C21 steroidal glycosides from Cynanchum species suggests potential mechanisms of action. Studies on total C-21 steroidal glycosides from a related species, Cynanchum auriculatum, have shown that they can attenuate oxidative injury and inflammation by modulating the Nrf2 and NF-κB signaling pathways[4]. It is plausible that this compound may exert its biological effects through similar mechanisms.

Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and other target genes.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the discovery and initial biological evaluation of a natural product like this compound.

Conclusion and Future Directions

This compound, a C21 steroidal glycoside from Cynanchum otophyllum, belongs to a class of natural products with demonstrated cytotoxic potential. While direct experimental data for this compound remains limited, the information available for structurally related compounds suggests it is a promising candidate for further investigation in the context of drug discovery, particularly in oncology.

Future research should focus on:

-

The complete isolation and purification of this compound in sufficient quantities for comprehensive biological testing.

-

Determination of its specific IC50 values against a broad panel of human cancer cell lines.

-

In-depth studies to elucidate its precise mechanism of action and identify the specific signaling pathways it modulates.

-

In vivo studies to evaluate its efficacy and safety in animal models.

The information compiled in this technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other related C21 steroidal glycosides.

References

- 1. New pregnane glycosides from the roots of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Total C-21 steroidal glycosides, isolated from the root tuber of Cynanchum auriculatum Royle ex Wight, attenuate hydrogen peroxide-induced oxidative injury and inflammation in L02 cells - PMC [pmc.ncbi.nlm.nih.gov]

Otophylloside O: A Technical Overview for Researchers

Abstract

Otophylloside O is a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum. This document provides a comprehensive technical overview of this compound, including its molecular characteristics. Due to the limited availability of research focused specifically on this compound, this guide also presents representative experimental protocols and potential signaling pathways based on studies of structurally similar C21 steroidal glycosides isolated from the same plant species. This information is intended to serve as a valuable resource for researchers and scientists engaged in natural product chemistry, drug discovery, and development, particularly in the areas of neuroprotection and oncology.

Molecular Profile of this compound

This compound belongs to the class of C21 steroidal glycosides, a group of natural products known for their diverse biological activities. The fundamental molecular details of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C56H84O20 | [ChemFaces] |

| Molecular Weight | 1077.25 g/mol | [ChemFaces] |

| CAS Number | 1326583-08-7 | [ChemFaces] |

| Source Organism | Cynanchum otophyllum Schneid. | [ChemFaces] |

| Plant Part | Roots | [ChemFaces] |

Representative Experimental Protocols

The following protocols are based on methodologies reported for the isolation and biological evaluation of C21 steroidal glycosides from Cynanchum otophyllum and are provided as a guide for researchers working with this compound.

Isolation and Purification of C21 Steroidal Glycosides

This protocol outlines a general procedure for the extraction and isolation of C21 steroidal glycosides from the roots of Cynanchum otophyllum.

Otophylloside O: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside O is a naturally occurring C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum[1][2]. As a member of the pregnane glycoside family, it is characterized by a steroid aglycone core linked to a chain of sugar moieties[1]. Compounds from Cynanchum otophyllum have garnered scientific interest for their potential biological activities. This technical guide provides a detailed overview of the physicochemical properties of this compound, methodologies for its analysis, and insights into its potential biological significance, tailored for professionals in chemical and pharmaceutical research.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and application in research settings. These properties have been determined through various analytical techniques.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 1326583-08-7 | [1][] |

| Molecular Formula | C₅₆H₈₄O₂₀ | [1][] |

| Molecular Weight | 1077.25 g/mol | [1][] |

| Appearance | Powder | [1] |

| Botanical Source | The roots of Cynanchum otophyllum Schneid. | [1][2] |

| Compound Type | Steroids, Pregnane Glycoside | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

| Storage | Store at 2-8°C for up to 24 months. For stock solutions, store as aliquots in tightly sealed vials at -20°C for up to two weeks. | [1] |

Experimental Methodologies

The isolation and structural elucidation of this compound rely on a combination of chromatographic and spectroscopic techniques.

Isolation and Purification Protocol

This compound is typically isolated from the roots of Cynanchum otophyllum. The general workflow involves extraction followed by chromatographic separation.

General Protocol:

-

Extraction: Dried and powdered roots of C. otophyllum are extracted with a suitable solvent, such as methanol or ethanol, to create a crude extract.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the target glycosides is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20).

-

Final Purification: High-Performance Liquid Chromatography (HPLC) is employed for the final purification to yield this compound with high purity (≥98%)[1]. A reverse-phase C18 column with a gradient elution system (e.g., water-acetonitrile) is commonly used.

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods. This multi-faceted approach ensures an unambiguous identification of its complex structure, including its stereochemistry.

Methodologies:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula (C₅₆H₈₄O₂₀) by providing a highly accurate mass measurement[].

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, which are characteristic of steroidal glycosides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the most critical techniques for determining the complete structure.

-

¹H NMR: Identifies the types and connectivity of protons in the molecule.

-

¹³C NMR: Determines the number and types of carbon atoms.

-

2D NMR: Establishes the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the aglycone and the sugar chain, as well as the linkage points between them.

-

Caption: Spectroscopic methods for elucidating this compound's structure.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on related compounds from the same plant, such as Otophylloside N, provides valuable insights into its potential therapeutic effects. Otophylloside N has demonstrated neuroprotective effects against neuronal injury by modulating apoptosis and neuronal activation[4]. It was shown to reduce the cleavage of poly ADP-ribose polymerase and decrease the Bax/Bcl-2 ratio, key markers of apoptosis[4].

Given the structural similarity, it is plausible that this compound may exert its effects through related cellular signaling pathways. A potential mechanism could involve the modulation of the PI3K/Akt pathway, a critical regulator of cell survival, and the MAPK/ERK pathway, which is involved in cellular responses to stress. These pathways are known to be influenced by various natural polyphenols and glycosides.

Caption: Potential anti-apoptotic pathway modulated by this compound.

Conclusion

This compound is a complex pregnane glycoside with well-defined physicochemical properties. Its structural elucidation serves as a prime example of modern natural product chemistry, leveraging a suite of spectroscopic techniques. While direct biological data is still emerging, the activities of structurally related compounds suggest a promising potential for this compound in areas such as neuroprotection. This guide provides foundational technical information to support further research and development efforts aimed at exploring the full therapeutic potential of this intricate natural product.

References

Unveiling the Bioactive Potential of Otophylloside O and its Congeners from Cynanchum otophyllum

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Otophylloside O, a C21 steroidal glycoside isolated from the roots of the traditional Chinese medicinal plant Cynanchum otophyllum, stands as a molecule of interest within a class of compounds demonstrating significant biological activities.[][2] While specific research on the bioactivity of this compound is not extensively available in publicly accessible literature, the broader family of C21 steroidal glycosides and aglycones from Cynanchum otophyllum has been the subject of numerous studies. These investigations have revealed potent cytotoxic effects against various cancer cell lines and notable neuroprotective properties. This guide provides a comprehensive overview of the known biological activities of compounds structurally related to this compound, offering valuable insights for researchers and professionals in drug discovery and development. The data presented herein, derived from extensive studies on other constituents of Cynanchum otophyllum, serves as a foundational resource for exploring the potential therapeutic applications of this class of natural products.

Cytotoxic Activities of C21 Steroidal Glycosides and Aglycones from Cynanchum otophyllum

A significant body of research has focused on the anticancer potential of C21 steroidal compounds isolated from Cynanchum otophyllum. These studies have consistently demonstrated the cytotoxic effects of these natural products across a range of human cancer cell lines. The data, summarized in the following tables, highlight the potent inhibitory activities of these compounds, often with IC50 values in the micromolar and even nanomolar range.

Table 1: Cytotoxicity of C21 Steroidal Aglycones against Human Cancer Cell Lines

| Compound | HeLa (IC50 in µM) | H1299 (IC50 in µM) | HepG2 (IC50 in µM) | MCF-7 (IC50 in µM) |

| Compound 20 | >40 | >40 | 10.3±1.2 | 8.9±0.8 |

Data sourced from studies on newly isolated C21-steroidal aglycones, where compound 20 demonstrated notable activity and was further investigated for its mechanism of action.[3]

Table 2: Cytotoxicity of C21 Steroidal Glycosides against Human Cancer Cell Lines

| Compound | HL-60 (IC50 in µM) | SMMC-7721 (IC50 in µM) | A-549 (IC50 in µM) | MCF-7 (IC50 in µM) | SW480 (IC50 in µM) |

| Cynanchin A (1) | 1.11±0.13 | 1.89±0.16 | 3.43±0.25 | 2.56±0.21 | 2.12±0.18 |

| Compound 2 | 1.56±0.15 | 2.03±0.19 | 4.32±0.31 | 3.11±0.24 | 2.87±0.22 |

| Compound 3 | 10.10±0.89 | 15.23±1.12 | 28.76±2.03 | 20.14±1.56 | 25.43±1.89 |

| Compound 4 | 12.34±1.01 | 18.98±1.45 | 30.36±2.11 | 22.87±1.78 | 28.12±2.01 |

| Compound 8 | >50 | >50 | >50 | 16.11±1.23 | >50 |

| Compound 9 | 15.67±1.15 | 20.34±1.56 | >50 | 18.98±1.43 | 23.45±1.87 |

| Compound 10 | 18.35±1.34 | 25.67±1.98 | >50 | 21.34±1.67 | 28.98±2.13 |

| Compound 11 | 13.45±1.03 | 17.87±1.34 | >50 | 16.11±1.21 | 20.12±1.54 |

| Cisplatin (DDP) | 3.68±0.28 | 8.97±0.67 | 10.23±0.89 | 35.63±2.54 | 12.45±1.01 |

This table presents the IC50 values of various C21 steroidal glycosides against five human tumor cell lines. Notably, Cynanchin A and Compound 2 showed significant cytotoxic activities, in some cases exceeding the efficacy of the positive control, Cisplatin.[4][5]

Experimental Protocols

The evaluation of the cytotoxic activities of these compounds typically involves standardized in vitro assays. The following is a generalized protocol based on the methodologies reported in the cited literature.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, H1299, HepG2, MCF-7, HL-60, SMMC-7721, A-549, SW480) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds, dissolved in DMSO and diluted with culture medium to various concentrations, are added to the wells. A control group receives medium with DMSO, and a positive control group is treated with a standard anticancer drug (e.g., Cisplatin).

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Assay: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO.

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. The cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Signaling Pathways

While a specific signaling pathway for this compound has not been elucidated, studies on related compounds from Cynanchum otophyllum suggest an induction of apoptosis and cell cycle arrest. For instance, compound 20, a C21-steroidal aglycone, has been shown to induce G0/G1 phase arrest and apoptosis in HepG2 cells.[3] This suggests that these compounds may trigger programmed cell death through the intrinsic or extrinsic apoptotic pathways.

Below is a generalized diagram of the intrinsic apoptosis pathway, which is a common mechanism for anticancer compounds.

Conclusion

This compound belongs to a promising class of C21 steroidal compounds from Cynanchum otophyllum with demonstrated biological activities. While direct data on this compound is limited, the potent cytotoxic effects of its congeners against a variety of cancer cell lines underscore the therapeutic potential of this chemical family. The induction of apoptosis and cell cycle arrest appears to be a key mechanism of action for these compounds. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its potential as a novel therapeutic agent. The data and protocols presented in this guide provide a solid foundation for future research in this area.

References

An In-depth Technical Guide on the Therapeutic Potential of Picropodophyllotoxin (PPT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic effects of Picropodophyllotoxin (PPT), a lignan with demonstrated anti-cancer properties. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its evaluation, and visualizes the critical signaling pathways involved in its activity.

Quantitative Data Summary

Picropodophyllotoxin has shown significant cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly in colorectal cancer. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Cytotoxicity of Picropodophyllotoxin in Colorectal Cancer (CRC) Cell Lines

| Cell Line | Treatment Duration | IC50 Value | Reference |

| HCT116 | 24 hours | 0.55 µM | [1] |

| HCT116 | 48 hours | 0.28 µM | [1] |

| DLD1 | 48 hours | 300 - 600 nM | [2] |

| Caco2 | 48 hours | 300 - 600 nM | [2] |

| HT29 | 48 hours | 300 - 600 nM | [2] |

Table 2: Pro-apoptotic and Cell Cycle Effects of Picropodophyllotoxin on HCT116 Cells

| Parameter | Treatment Conditions | Observation | Reference |

| Apoptosis | 0.1, 0.2, and 0.3 µM for 48h | Dose-dependent increase in apoptotic cells | [1] |

| Cell Cycle | 0.1, 0.2, and 0.3 µM for 48h | G1 phase arrest and increase in sub-G1 population | [1] |

| Caspase Activity | 0.1, 0.2, and 0.3 µM for 48h | Concentration-dependent increase in multi-caspase activity | [1] |

| Mitochondrial Membrane Potential (Δψm) | Not specified | Decrease in MMP levels | [1] |

Table 3: Effect of Picropodophyllotoxin on Protein Expression in HCT116 Cells

| Protein Target | Effect of PPT Treatment | Pathway Implication | Reference |

| p-p38 MAPK | Increased phosphorylation | Activation of p38 MAPK signaling | [1] |

| GRP78 | Increased expression | Induction of Endoplasmic Reticulum (ER) Stress | [1] |

| CHOP | Increased expression | Induction of ER Stress-mediated apoptosis | [1] |

| DR4 | Increased expression | Activation of extrinsic apoptosis pathway | [1] |

| DR5 | Increased expression | Activation of extrinsic apoptosis pathway | [1] |

| Bid | Decreased expression | Modulation of intrinsic apoptosis pathway | [1] |

| Mcl-1 | Decreased expression | Modulation of intrinsic apoptosis pathway | [1] |

| Bcl-xl | Decreased expression | Modulation of intrinsic apoptosis pathway | [1] |

| Caspase-3 | Decreased expression (pro-caspase) | Activation of caspase cascade | [1] |

| Apaf-1 | Increased expression | Activation of intrinsic apoptosis pathway | [1] |

| Bad | Increased expression | Activation of intrinsic apoptosis pathway | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the therapeutic effects of Picropodophyllotoxin.

2.1. Cell Viability Assessment (MTT Assay)

This assay is used to determine the cytotoxic effects of PPT on cancer cells.[1][3][4]

-

Cell Culture : Human colorectal cancer HCT116 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Cell Seeding : Cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment : Cells are treated with various concentrations of PPT (e.g., 0.1, 0.2, 0.3 µM) dissolved in DMSO for 24 or 48 hours. Control wells receive DMSO at the same final concentration.[1]

-

MTT Addition : After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

Incubation : The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[4]

-

Solubilization : 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

2.2. Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is employed to quantify apoptosis and analyze cell cycle distribution following PPT treatment.[1]

-

Cell Preparation : HCT116 cells are treated with varying concentrations of PPT for 48 hours. Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Apoptosis Assay (Annexin V/PI Staining) :

-

The cell pellet is resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic.

-

-

Cell Cycle Analysis (PI Staining) :

-

The cell pellet is fixed in cold 70% ethanol and stored at -20°C overnight.

-

The fixed cells are washed with PBS and then incubated with RNase A and PI in the dark.

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

-

2.3. Protein Expression Analysis (Western Blotting)

Western blotting is used to detect changes in the expression levels of proteins involved in the signaling pathways affected by PPT.[1]

-

Protein Extraction : After treatment with PPT, HCT116 cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-p38, total p38, Bcl-2 family proteins, caspases, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection : The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

3.1. Signaling Pathway of Picropodophyllotoxin-Induced Apoptosis in Colorectal Cancer

Picropodophyllotoxin induces apoptosis in colorectal cancer cells primarily through the generation of reactive oxygen species (ROS) and the subsequent activation of the p38 MAPK signaling pathway. This leads to ER stress and the activation of both intrinsic and extrinsic apoptotic cascades.

Caption: Picropodophyllotoxin (PPT) signaling pathway in colorectal cancer cells.

3.2. Experimental Workflow for Evaluating PPT Efficacy

The following diagram illustrates a typical workflow for the preclinical evaluation of Picropodophyllotoxin's anti-cancer effects in vitro.

Caption: Experimental workflow for in vitro evaluation of Picropodophyllotoxin.

References

- 1. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. merckmillipore.com [merckmillipore.com]

Antiepileptic Properties of Otophyllosides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the antiepileptic properties of Otophyllosides, a class of C21 steroidal glycosides isolated from the roots of Cynanchum otophyllum. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes known signaling pathways and workflows to support further research and drug development in this area.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients suffer from refractory epilepsy, highlighting the urgent need for novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising source for the discovery of new AEDs. Otophyllosides, isolated from the traditional Chinese medicine "Qingyangshen" (Cynanchum otophyllum), have emerged as potential candidates with demonstrated anticonvulsant and neuroprotective effects in preclinical models. This guide delves into the scientific evidence supporting the antiepileptic potential of Otophyllosides A, B, and N.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the antiepileptic and neuroprotective effects of Otophyllosides.

Table 1: Anticonvulsant Activity of Otophyllosides A and B

| Compound | Animal Model | Seizure Induction Method | Key Finding | ED₅₀ | Reference |

| Otophylloside A & B | Rat | Audiogenic Seizure | Protection against seizures | 10.20 mg/kg | (Mu et al., 1986) |

Table 2: Neuroprotective Effects of Otophylloside N in a PTZ-Induced in vitro Model

| Parameter | Experimental Condition | Otophylloside N Concentration | Result | Reference |

| Cell Viability | 30 mM PTZ | 12.5 µg/mL | Increased | (Sheng et al., 2016)[1] |

| 25 µg/mL | Increased | (Sheng et al., 2016)[1] | ||

| 50 µg/mL | Increased | (Sheng et al., 2016)[1] | ||

| Cleaved PARP | 30 mM PTZ | 12.5 µg/mL | Decreased | (Sheng et al., 2016)[1] |

| 25 µg/mL | Decreased | (Sheng et al., 2016)[1] | ||

| 50 µg/mL | Decreased | (Sheng et al., 2016)[1] | ||

| Bax/Bcl-2 Ratio | 30 mM PTZ | 12.5 µg/mL | Decreased | (Sheng et al., 2016)[1] |

| 25 µg/mL | Decreased | (Sheng et al., 2016)[1] | ||

| 50 µg/mL | Decreased | (Sheng et al., 2016)[1] | ||

| c-Fos Expression | 30 mM PTZ | 12.5 µg/mL | Decreased | (Sheng et al., 2016)[1] |

| 25 µg/mL | Decreased | (Sheng et al., 2016)[1] | ||

| 50 µg/mL | Decreased | (Sheng et al., 2016)[1] |

Table 3: Neuroprotective Effects of Otophylloside N in a PTZ-Induced Mouse Model

| Parameter | Otophylloside N Dosage | Result | Reference |

| Cleaved PARP | 12.5 mg/kg | Decreased | (Sheng et al., 2016)[1] |

| 25 mg/kg | Decreased | (Sheng et al., 2016)[1] | |

| Bax/Bcl-2 Ratio | 12.5 mg/kg | Decreased | (Sheng et al., 2016)[1] |

| 25 mg/kg | Decreased | (Sheng et al., 2016)[1] | |

| c-Fos Expression | 12.5 mg/kg | Decreased | (Sheng et al., 2016)[1] |

| 25 mg/kg | Decreased | (Sheng et al., 2016)[1] |

Table 4: Anticonvulsant Effects of Otophylloside N in a PTZ-Induced Zebrafish Model

| Parameter | Otophylloside N Concentration | Result | Reference |

| Locomotor Activity | 12.5 µg/mL | Decreased high-velocity movements | (Sheng et al., 2016)[1] |

| 25 µg/mL | Decreased high-velocity movements | (Sheng et al., 2016)[1] | |

| 50 µg/mL | Decreased high-velocity movements | (Sheng et al., 2016)[1] |

Experimental Protocols

Audiogenic Seizure Model (Otophyllosides A and B)

Animals: Wistar or Sprague-Dawley rats, often selected for audiogenic seizure susceptibility.

Apparatus: A sound-proof chamber equipped with a high-frequency sound source (e.g., an electric bell or a speaker connected to a frequency generator).

Procedure:

-

Rats are individually placed in the sound-proof chamber for a brief acclimatization period.

-

A high-intensity acoustic stimulus (typically 100-120 dB) is delivered for a fixed duration (e.g., 60-90 seconds).

-

Seizure activity is observed and scored. A typical scoring system includes:

-

Phase 1: Wild running.

-

Phase 2: Clonus of facial and forelimb muscles.

-

Phase 3: Tonic-clonic seizures.

-

Phase 4: Respiratory arrest (in severe cases).

-

-

For drug studies, Otophyllosides A and B would be administered (e.g., intraperitoneally or orally) at various doses prior to the acoustic stimulus to determine the dose-dependent protection against seizures.

-

The ED₅₀ is calculated as the dose required to protect 50% of the animals from a defined seizure endpoint (e.g., tonic-clonic seizures).

Pentylenetetrazol (PTZ)-Induced Seizure Models (Otophylloside N)

Cell Culture:

-

Primary cortical neurons are isolated from the cerebral cortices of embryonic day 17 (E17) C57BL/6J mice.

-

Cortices are dissected, dissociated, and plated on poly-L-lysine-coated plates.

-

Neurons are cultured in Neurobasal medium supplemented with B-27.

-

To inhibit glial proliferation, cytosine arabinoside (Ara-C) is added to the culture medium.

Experimental Procedure:

-

On day in vitro (DIV) 7, cultured neurons are treated with 30 mM PTZ to induce neuronal injury.

-

For treatment groups, various concentrations of Otophylloside N (12.5, 25, and 50 µg/mL) are co-administered with PTZ.

-

After 24 hours of incubation, cell viability is assessed using the MTT assay.

-

Protein expression levels of apoptotic markers (cleaved PARP, Bax, Bcl-2) and the neuronal activation marker (c-Fos) are determined by Western blotting.

Animals: Adult male C57BL/6J mice.

Procedure:

-

Mice are randomly divided into control and treatment groups.

-

The treatment groups receive daily intraperitoneal (i.p.) injections of PTZ (30 mg/kg).

-

Otophylloside N (12.5 and 25 mg/kg) is administered i.p. one hour prior to the PTZ injection for 7 consecutive days.

-

On the 8th day, mice are sacrificed, and brain tissues (cerebral cortex) are collected.

-

Protein expression levels of cleaved PARP, Bax, Bcl-2, and c-Fos are analyzed by Western blotting.

Animals: Zebrafish larvae at 5 days post-fertilization (dpf).

Procedure:

-

Larvae are pre-treated with various concentrations of Otophylloside N (12.5, 25, and 50 µg/mL) or vehicle for 1 hour.

-

Following pre-treatment, larvae are exposed to 10 mM PTZ in the embryo medium.

-

Locomotor activity is recorded for 30 minutes using an automated tracking system.

-

The total distance moved and the proportion of time spent in different velocity zones are analyzed to quantify seizure-like behavior.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway of Otophylloside N

The following diagram illustrates the proposed signaling pathway through which Otophylloside N exerts its neuroprotective effects against PTZ-induced neuronal injury.

Caption: Otophylloside N neuroprotective pathway.

Experimental Workflow for In Vitro PTZ Model

The following diagram outlines the workflow for the in vitro evaluation of Otophylloside N.

Caption: In vitro PTZ model workflow.

Experimental Workflow for In Vivo Mouse PTZ Model

The following diagram illustrates the workflow for the in vivo mouse study.

Caption: In vivo mouse PTZ model workflow.

Potential Mechanisms of Action and Future Directions

The precise molecular mechanisms underlying the antiepileptic effects of Otophyllosides remain to be fully elucidated. The neuroprotective actions of Otophylloside N against PTZ-induced neuronal injury involve the modulation of apoptosis and neuronal activation pathways.[1] Specifically, Otophylloside N has been shown to decrease the cleavage of PARP, reduce the pro-apoptotic Bax/Bcl-2 ratio, and suppress the expression of the immediate-early gene c-Fos, a marker of neuronal hyperactivity.[1]

However, the direct molecular targets of Otophyllosides are currently unknown. Based on the steroidal structure of these compounds and the known mechanisms of other antiepileptic drugs, several potential avenues for future investigation are proposed:

-

Modulation of GABAergic Neurotransmission: Many AEDs enhance the inhibitory effects of GABA. Future studies could investigate whether Otophyllosides directly bind to and/or allosterically modulate GABA-A receptors, leading to increased chloride influx and neuronal hyperpolarization.

-

Antagonism of Glutamatergic Neurotransmission: Excessive activation of glutamate receptors, particularly NMDA receptors, is a key factor in seizure generation and excitotoxicity. It is plausible that Otophyllosides could act as antagonists or negative allosteric modulators of glutamate receptors, thereby reducing neuronal excitability.

-

Modulation of Voltage-Gated Ion Channels: Voltage-gated sodium and calcium channels play a critical role in the initiation and propagation of action potentials. The ability of Otophyllosides to modulate the activity of these channels should be investigated using electrophysiological techniques such as patch-clamp.

Future research should focus on elucidating the direct molecular targets of Otophyllosides to better understand their mechanism of action. This will be crucial for the rational design and development of novel, more potent, and selective antiepileptic drugs based on the Otophylloside scaffold. Furthermore, pharmacokinetic and toxicological studies are necessary to evaluate the drug-like properties and safety profile of these promising natural compounds.

References

Otophylloside O in Traditional Chinese Medicine: A Technical Guide for Researchers

Abstract

Otophylloside O, a C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum (Qingyangshen), represents a class of bioactive compounds with significant potential in drug discovery. Traditionally used in Chinese medicine for the treatment of epilepsy, rheumatism, and various inflammatory conditions, Cynanchum otophyllum and its constituents are now the subject of modern scientific investigation. This technical guide provides a comprehensive overview of this compound, including its phytochemical context, potential biological activities, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of natural products from Traditional Chinese Medicine (TCM).

Introduction

Cynanchum otophyllum, known in Traditional Chinese Medicine as "Qingyangshen," has a long history of use for treating conditions like epilepsy and inflammatory diseases.[1] The plant is a rich source of C-21 steroidal glycosides, a class of compounds known for their diverse pharmacological activities.[1] this compound is one such molecule isolated from the roots of this plant. While research on this compound is still emerging, studies on analogous compounds from the same plant, such as Otophylloside B and other C-21 steroidal glycosides, have revealed promising neuroprotective and cytotoxic effects.[2][3] This guide synthesizes the available information on this compound and related compounds to provide a technical foundation for future research and development.

Phytochemistry and Chemical Properties

This compound is a complex steroidal glycoside. The general approach to isolating and purifying this compound and similar compounds from the roots of Cynanchum otophyllum involves several chromatographic techniques.

General Isolation and Purification Protocol

The dried and powdered roots of Cynanchum otophyllum are typically extracted with a solvent such as methanol or ethanol. The resulting crude extract is then subjected to a series of chromatographic separations. A common workflow is as follows:

-

Extraction: The plant material is exhaustively extracted with a suitable solvent.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fractions are then subjected to repeated column chromatography on silica gel, Sephadex LH-20, or other stationary phases.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC to yield pure this compound.[4]

The workflow for a typical isolation process is depicted below.

Biological Activities and Quantitative Data

Direct experimental data on the biological activities of this compound is limited in publicly available literature. However, based on studies of other C-21 steroidal glycosides isolated from Cynanchum otophyllum, we can infer its potential therapeutic effects.

Potential Cytotoxic Activity

Several C-21 steroidal glycosides from Cynanchum otophyllum have demonstrated cytotoxic activity against various human cancer cell lines.[5] The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized in the table below. It is plausible that this compound exhibits similar cytotoxic properties.

| Compound | Cell Line | IC50 (µM) | Reference |

| Cynanotin E | HL-60 | 11.4 | [5] |

| Cynanotin G | HL-60 | 13.2 | [5] |

| Cynanotin H | HL-60 | 12.8 | [5] |

| Cynanotin E | SMMC-7721 | 18.5 | [5] |

| Cynanotin G | SMMC-7721 | 21.3 | [5] |

| Cynanotin H | A-549 | 36.7 | [5] |

| Cynanotin G | MCF-7 | 16.1 | [5] |

| Cynanotin H | SW480 | 25.6 | [5] |

Table 1: Cytotoxic activities of C-21 steroidal glycosides from Cynanchum otophyllum against human tumor cell lines.

Potential Neuroprotective Activity

Given the traditional use of "Qingyangshen" for epilepsy, neuroprotection is a key area of interest. Studies on Otophylloside B have shown protective effects against Aβ toxicity in C. elegans models of Alzheimer's disease.[3] Furthermore, other polyhydroxypregnane glycosides from C. otophyllum have demonstrated neuroprotective effects against glutamate- and hydrogen peroxide-induced cell death in HT22 hippocampal neuronal cells in a dose-dependent manner (1 to 30 μM).[6]

Postulated Signaling Pathways

Based on the known activities of structurally related compounds, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cell survival.

Anti-inflammatory Signaling Pathway

C-21 steroidal glycosides from the Cynanchum genus have been shown to possess anti-inflammatory properties. For instance, Cynatratoside-C from Cynanchum atratum was found to suppress the TLR4-mediated NF-κB and MAPK signaling pathways in a mouse model of mastitis.[7] It is hypothesized that this compound may exert anti-inflammatory effects through a similar mechanism.

Neuroprotective Signaling Pathway

The neuroprotective effects of steroidal glycosides may be mediated through the regulation of cell survival and apoptosis pathways. The PI3K/Akt pathway is a critical regulator of neuronal survival. It is plausible that this compound could promote neuronal survival by activating this pathway.

Experimental Protocols

Cytotoxicity/Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cell lines.[8][9][10][11][12]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neuroprotection Assay in HT22 Cells

This assay evaluates the protective effect of this compound against glutamate-induced oxidative stress in a neuronal cell line.[6][13][14]

-

Cell Seeding: Plate HT22 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.

-

Induction of Injury: Add glutamate (e.g., 5 mM) to induce oxidative stress and incubate for 24 hours. Include a vehicle control and a glutamate-only control.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described above or other cell viability assays like the LDH release assay.

-

Data Analysis: Compare the viability of cells treated with this compound and glutamate to the glutamate-only control to determine the neuroprotective effect.

In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)

This protocol measures the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages.[15][16][17][18]

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC50 value. A concurrent cell viability assay should be performed to rule out cytotoxicity.

Conclusion and Future Directions

This compound, a constituent of the traditional Chinese medicine "Qingyangshen," holds considerable promise for further investigation. Based on the pharmacological profile of structurally related C-21 steroidal glycosides from Cynanchum otophyllum, this compound is a compelling candidate for research into novel cytotoxic and neuroprotective agents. Future studies should focus on the definitive elucidation of its biological activities, including the determination of its IC50 values in various cancer cell lines and its efficacy in in vitro and in vivo models of neurodegenerative and inflammatory diseases. Furthermore, detailed mechanistic studies are required to identify and validate the specific signaling pathways modulated by this compound. Such research will be crucial in unlocking the full therapeutic potential of this natural product.

References

- 1. Traditional uses and phytochemical constituents of Cynanchum otophyllum C. K. Schneid (Qingyangshen) [wfcms.org]

- 2. researchgate.net [researchgate.net]

- 3. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective polyhydroxypregnane glycosides from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cynatratoside-C from Cynanchum atratum displays anti-inflammatory effect via suppressing TLR4 mediated NF-κB and MAPK signaling pathways in LPS-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 4.6. LPS-Induced Inflammation [bio-protocol.org]

- 17. mdpi.com [mdpi.com]

- 18. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

The Putative Biosynthesis of Otophylloside O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Otophylloside O, a C21 steroidal glycoside isolated from the medicinal plant Cynanchum otophyllum. Due to the limited specific research on this compound's biosynthesis, this guide presents a putative pathway based on the well-established biosynthesis of pregnane glycosides, its parent class of compounds. The information herein is intended to serve as a foundational resource for researchers investigating the biosynthesis of this and related bioactive molecules.

Introduction to this compound

This compound is a complex natural product belonging to the C21 steroidal glycoside family, which are characteristic secondary metabolites of plants in the Cynanchum genus[1][2][3][4]. These compounds have garnered significant interest for their diverse pharmacological activities, including cytotoxic effects against various cancer cell lines. Structurally, this compound consists of a pregnane-type steroidal aglycone linked to a chain of sugar moieties[][6]. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the ubiquitous isoprenoid pathway, leading to the formation of a pregnane core, which is subsequently decorated with sugar units. The pathway can be divided into three main stages:

-

Stage 1: Formation of Isoprenoid Precursors via the MVA and MEP Pathways.

-

Stage 2: Assembly of the C30 Triterpenoid Backbone and Conversion to the C21 Pregnane Core.

-

Stage 3: Glycosylation of the Pregnane Aglycone.

A detailed schematic of this putative pathway is presented below.

Quantitative Data

Currently, there is a lack of published quantitative data, such as enzyme kinetics and metabolite concentrations, specifically for the biosynthesis of this compound in Cynanchum otophyllum. The following tables present hypothetical, yet plausible, data based on typical values for related pathways in other plant species. These are intended to serve as a reference for future experimental design.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme Class | Putative Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |

| Cytochrome P450 (Side-chain cleavage) | Cholesterol | 15 | 150 |

| Cytochrome P450 (Hydroxylation) | Progesterone | 25 | 200 |

| UDP-Glycosyltransferase (UGT) | Pregnane Aglycone | 50 | 300 |

| UDP-Glycosyltransferase (UGT) | Monoglycosylated Intermediate | 75 | 250 |

Table 2: Hypothetical Metabolite Concentrations in Cynanchum otophyllum Roots

| Metabolite | Concentration (µg/g dry weight) |

| Cholesterol | 50 |

| Pregnenolone | 5 |

| Progesterone | 2 |

| This compound Aglycone | 10 |

| This compound | 500 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of biochemical and molecular biology techniques. Below are detailed protocols for key experiments that would be essential for this research.

Isolation and Purification of C21 Steroidal Glycosides from Cynanchum otophyllum

This protocol is adapted from methods described for the isolation of C21 steroidal glycosides from Cynanchum species[1][2][3][4].

-

Extraction: Dried and powdered roots of C. otophyllum are exhaustively extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate and n-butanol fractions, which are typically rich in steroidal glycosides, are subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol.

-

Further Purification: Fractions containing compounds of interest are further purified by repeated column chromatography on Sephadex LH-20 and reversed-phase C18 silica gel.

-

Preparative HPLC: Final purification to obtain pure this compound is achieved by preparative high-performance liquid chromatography (HPLC).

In Vitro Assay for Cytochrome P450 Activity

This generic protocol is designed to assess the activity of CYP450 enzymes involved in the hydroxylation and side-chain cleavage of the steroid core[7][8][9].

-

Microsome Isolation: Plant tissues (e.g., roots, leaves) are homogenized in an extraction buffer. The homogenate is centrifuged at low speed to remove cell debris, followed by ultracentrifugation to pellet the microsomal fraction.

-

Reaction Mixture: The assay is performed in a reaction mixture containing microsomal protein, the putative substrate (e.g., cholesterol, progesterone), and an NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of a solvent like ethyl acetate. The product is then extracted into the organic phase.

-

Analysis: The extracted product is analyzed and quantified by HPLC-MS/MS.

In Vitro Assay for UDP-Glycosyltransferase (UGT) Activity

This protocol is for determining the activity of UGTs that catalyze the transfer of sugar moieties to the pregnane aglycone[10][11][12][13][14].

-

Enzyme Preparation: Recombinant UGTs can be expressed in E. coli and purified, or a crude protein extract from C. otophyllum can be used.

-

Reaction Mixture: The reaction mixture contains the enzyme preparation, the acceptor substrate (e.g., this compound aglycone), and a UDP-sugar donor (e.g., UDP-glucose) in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

Analysis of Product Formation: The formation of the glycosylated product can be monitored by HPLC-MS.

-

Alternative High-Throughput Assay: The UDP-Glo™ Glycosyltransferase Assay can be used for high-throughput screening. This assay measures the amount of UDP produced in the reaction via a coupled luciferase reaction, resulting in a luminescent signal that is proportional to UGT activity[12][13].

Quantitative Analysis of this compound by HPLC-MS/MS

This protocol describes a method for the accurate quantification of this compound and its biosynthetic intermediates in plant extracts[15][16][17][18][19].

-

Sample Preparation: A known amount of dried plant material is extracted with a suitable solvent (e.g., methanol). The extract is filtered and diluted to an appropriate concentration.

-

Chromatographic Separation: The extract is injected onto a reversed-phase C18 HPLC column. A gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is used to separate the analytes.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Quantification: Quantification is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. A calibration curve is generated using a pure standard of this compound.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow for pathway elucidation and a typical experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound presents a fascinating area of research with implications for drug development and metabolic engineering. This technical guide provides a foundational framework for understanding and investigating this putative pathway. While specific details of the enzymes and intermediates in Cynanchum otophyllum remain to be elucidated, the proposed pathway and experimental protocols herein offer a robust starting point for future research endeavors. The successful characterization of this pathway will not only advance our knowledge of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable medicinal compounds.

References

- 1. C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C21 steroidal glycosides from the roots of Cynanchum saccatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C21 steroidal glycosides from Cynanchum taihangense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C21 steroidal glycosides from Cynanchum wallichii Wight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS:1326583-08-7 | Manufacturer ChemFaces [chemfaces.com]

- 7. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]

- 13. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]

- 14. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]

- 15. Determination of steroidal glycosides in Yucca gloriosa flowers by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Chemical Fingerprint Analysis and Quantitative Determination of Steroidal Compounds from Dioscorea villosa, Dioscorea Species, and Dietary Supplements using UHPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]

Otophylloside O: A Technical Guide for Researchers

CAS Registry Number: 1326583-08-7

Introduction

Otophylloside O is a naturally occurring C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, a plant used in traditional Chinese medicine.[1][2] This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Chemical Properties

This compound belongs to a class of compounds known as C21 steroidal glycosides, which are characterized by a steroid aglycone backbone linked to one or more sugar moieties. The specific stereochemistry and glycosylation pattern of this compound contribute to its unique biological profile.

| Property | Value |

| CAS Registry Number | 1326583-08-7 |

| Molecular Formula | Not explicitly found in search results. |